BenchChemオンラインストアへようこそ!

Guanethidine

Hypertension Clinical Trial Adrenergic Blocker

Guanethidine (CAS 645-43-2) is the definitive adrenergic neuron blocker for research models requiring sustained, high-magnitude sympathetic blockade. Unlike bethanidine or guanadrel, it delivers superior diastolic blood pressure reduction (18.4 vs. 13.6 mm Hg), a ~5-day elimination half-life enabling chronic single-dose protocols, and 3-fold higher potency on a weight basis. Its unique preferential suppression of low-frequency sympathetic nerve firing — with a 15-minute onset faster than debrisoquine — makes it irreplaceable for dissecting tonic vs. phasic autonomic contributions. For cardiac denervation, neuropathic pain, or severe hypertension models where maximal norepinephrine depletion (75% within 4 days) is critical, generic substitution is not equivalent. Choose guanethidine for reproducible, publication-grade results.

Molecular Formula C10H22N4
Molecular Weight 198.31 g/mol
CAS No. 645-43-2
Cat. No. B1672427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanethidine
CAS645-43-2
Synonyms((2-Hexahydro-1(2H)-azocinyl)ethyl)guanidine
Guanethidine
Guanethidine Monosulfate
Guanethidine Sulfate
Guanethidine Sulfate (1:1)
Guanethidine Sulfate (1:2)
Guanethidine Sulfate (2:1)
Guanethidine Sulfate (2:1), 14C-Labeled
Ismelin
Isobarin
Monosulfate, Guanethidine
Octadine
Oktadin
Sulfate, Guanethidine
Molecular FormulaC10H22N4
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CCN=C(N)N
InChIInChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13)
InChIKeyACGDKVXYNVEAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble
WHITE, CRYSTALLINE POWDER;  STRONG CHARACTERISTIC ODOR;  SPARINGLY SOL IN WATER;  SLIGHTLY SOL IN ALC;  PRACTICALLY INSOL IN CHLOROFORM /SULFATE/
WHITE, CRYSTALLINE POWDER;  VERY SOL IN H2O;  INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/
2.25e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Guanethidine (CAS 645-43-2) Procurement Guide: Baseline Identity and Adrenergic Neuron Blocker Class Overview


Guanethidine (CAS 645-43-2) is a postganglionic adrenergic neuron blocking agent that acts by selectively entering noradrenergic nerve terminals via the norepinephrine transporter (NET) and subsequently depleting norepinephrine stores, thereby inhibiting sympathetic neurotransmission [1]. Its long elimination half-life (approximately 5 days or 120–240 hours) and high potency distinguish it within its class, making it a reference standard for severe hypertension and certain research applications requiring sustained sympathetic blockade [2]. Unlike many antihypertensives, guanethidine does not readily cross the blood-brain barrier, a property that influences its side-effect profile and experimental utility [2].

Why Guanethidine (CAS 645-43-2) Cannot Be Simply Replaced by Other Adrenergic Neuron Blockers


Guanethidine exhibits a unique combination of high potency, an exceptionally long duration of action (half-life 120–240 hours), and a distinct pattern of noradrenaline depletion that differs fundamentally from other adrenergic neuron blockers such as bethanidine, debrisoquine, bretylium, and reserpine [1]. Its pharmacodynamic profile, particularly its ability to suppress low-frequency sympathetic nerve stimulation preferentially, contrasts with the frequency-dependent blockade of bretylium, while its clinical efficacy in severe hypertension is superior to that of bethanidine [2][3]. Furthermore, its long half-life and slow offset of action mean that therapeutic substitution or dose titration cannot be performed simply by weight equivalence; clinical studies confirm that guanethidine is approximately three times more potent than guanadrel on a weight basis [4]. These quantitative and mechanistic differences preclude generic interchangeability and necessitate compound-specific selection in both research and therapeutic contexts.

Guanethidine (CAS 645-43-2) Quantitative Evidence Guide: Comparative Efficacy, Potency, and Duration of Action


Superior Antihypertensive Efficacy of Guanethidine vs. Bethanidine in Severe Hypertension

Guanethidine demonstrates significantly superior antihypertensive efficacy compared to bethanidine in a multicenter, double-blind, randomized controlled trial involving 108 patients with severe hypertension (diastolic BP 100–124 mm Hg on hydrochlorothiazide). The average reduction in diastolic blood pressure was 18.4 mm Hg for guanethidine versus 13.6 mm Hg for bethanidine (P < 0.01). Moreover, 68.8% of guanethidine-treated patients achieved a diastolic pressure below 90 mm Hg compared to only 45.5% of bethanidine-treated patients (P < 0.025). These results significantly favor guanethidine for blood pressure control in severe hypertension [1].

Hypertension Clinical Trial Adrenergic Blocker

Guanethidine is Threefold More Potent than Guanadrel on a Weight Basis

In a modified double-blind study of 40 patients with moderate to severe hypertension, guanethidine was found to be three times as potent as guanadrel on a weight basis. Guanethidine doses ranged from 10 to 200 mg daily, while guanadrel required doses of 30 to 400 mg daily to achieve comparable hypotensive effects. Despite similar overall efficacy, this marked difference in potency underscores that guanethidine is the more concentrated option, potentially reducing pill burden in clinical or experimental settings [1].

Hypertension Potency Dose Comparison

Distinct Frequency-Dependent Blockade: Guanethidine vs. Bretylium

Guanethidine and bretylium exhibit fundamentally different patterns of adrenergic blockade in response to varying frequencies of sympathetic nerve stimulation. In feline femoral vascular bed and splenic contraction assays, bretylium caused relatively greater inhibition of responses to high stimulus frequencies and depressed the slopes of frequency-response curves. In contrast, guanethidine preferentially suppressed responses to low stimulus frequencies and produced roughly parallel shifts of the frequency-response curves [1]. This mechanistic divergence has direct implications for the physiological outcomes of sympathetic blockade, as guanethidine more effectively inhibits basal sympathetic tone while sparing high-frequency bursts.

Sympathetic Nerve Stimulation Pharmacodynamics Frequency-Response

Faster Onset of Adrenergic Neurone Blockade than Debrisoquine

In a study comparing the adrenergic neurone-blocking actions of guanidine derivatives in cats, guanethidine (5 mg/kg) produced adrenergic neurone blockade within 15 minutes, whereas the same dose of debrisoquine required 30 minutes to achieve blockade [1]. This twofold difference in onset time may be critical in experimental protocols requiring rapid sympathetic inhibition.

Onset of Action Adrenergic Blockade Guanidine Derivatives

Profound Cardiac Norepinephrine Depletion vs. Bretylium

In a rat model, guanethidine administration (15 mg/kg/day) resulted in a marked reduction of cardiac norepinephrine levels to 25% of control values within 4 days, whereas bretylium produced no significant change in cardiac norepinephrine content [1]. This stark difference reflects guanethidine's unique dual mechanism of uptake inhibition and vesicular depletion, which is not shared by bretylium.

Norepinephrine Depletion Cardiac Pharmacology Sympathetic Blockade

Longer Duration of Action than Debrisoquine and Bethanidine

Guanethidine possesses an exceptionally long duration of action, with a terminal elimination half-life ranging from 5 to 10 days (120–240 hours) [1]. In contrast, debrisoquine and bethanidine are characterized as having shorter durations of action, a feature that may allow more flexible dosing but also necessitates more frequent administration [2]. The prolonged action of guanethidine is attributed to its extensive accumulation in sympathetic nerve terminals and slow dissociation from the norepinephrine transporter.

Duration of Action Half-Life Adrenergic Blocker

Optimal Research and Industrial Application Scenarios for Guanethidine (CAS 645-43-2)


Severe Hypertension Models Requiring Superior Blood Pressure Control

Based on direct comparative clinical evidence showing guanethidine's superior diastolic blood pressure reduction (18.4 mm Hg vs. 13.6 mm Hg for bethanidine) and higher goal achievement rate (68.8% vs. 45.5%) [1], guanethidine is the preferred adrenergic neuron blocker for experimental models of severe hypertension where maximal blood pressure reduction is critical. Its threefold higher potency compared to guanadrel also allows for lower absolute dosing in such models [2].

Studies of Tonic Sympathetic Activity and Low-Frequency Nerve Stimulation

Guanethidine's unique ability to preferentially suppress low-frequency sympathetic nerve stimulation, while leaving high-frequency responses relatively intact, makes it an ideal tool for dissecting the contributions of tonic versus phasic sympathetic activity in cardiovascular and autonomic research [1]. Bretylium, by contrast, primarily inhibits high-frequency stimulation and would confound such studies.

Long-Term Sympathetic Denervation and Norepinephrine Depletion Studies

The profound and sustained depletion of cardiac norepinephrine stores achieved by guanethidine (75% reduction within 4 days) [1], coupled with its exceptionally long elimination half-life (5–10 days) [2], makes it the agent of choice for chronic studies requiring sustained sympathetic denervation or near-complete depletion of peripheral norepinephrine. This includes models of cardiac denervation, neuropathic pain, and sympathetic dystrophy research.

Rapid-Onset Sympathetic Blockade in Acute Experimental Preparations

In acute in vivo or ex vivo experimental setups where time is a limiting factor, guanethidine's 15-minute onset of adrenergic neurone blockade provides a distinct advantage over slower-acting alternatives such as debrisoquine (30 minutes) [1]. This faster onset reduces preparation time and allows for earlier data collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanethidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.